![molecular formula C16H13FO4 B6408425 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261908-23-9](/img/structure/B6408425.png)
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid (also known as FMCMBA) is a compound that has been used in various scientific research applications due to its unique properties. It is a fluorinated benzoic acid derivative with a molecular weight of 264.2 g/mol and a melting point of 133-134°C. FMCMBA is a white powder that is soluble in methanol and ethanol, and is insoluble in water. It is an important compound for research due to its ability to react with other compounds, its low toxicity, and its stability.
Mechanism of Action
The mechanism of action of FMCMBA is not fully understood. It is thought to interact with proteins and other molecules through hydrogen bonding and hydrophobic interactions. It is believed that the fluorine atoms of FMCMBA interact with the hydrogen bond donor atoms of proteins, leading to changes in the conformation and activity of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCMBA are not fully understood. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to anti-inflammatory and analgesic effects. FMCMBA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme has been linked to increased cognitive function.
Advantages and Limitations for Lab Experiments
The main advantage of using FMCMBA in lab experiments is its low toxicity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, FMCMBA is not as effective as some other compounds for certain applications, such as enzyme inhibition. Additionally, it can be difficult to accurately measure the concentration of FMCMBA in solutions due to its low solubility in water.
Future Directions
There are many potential future directions for research involving FMCMBA. It could be used in the development of new drugs and therapies, as well as in the development of new materials and catalysts. Additionally, further research could be done to investigate the biochemical and physiological effects of FMCMBA, as well as its mechanism of action. Finally, FMCMBA could be used to study the interactions between proteins and DNA, and to investigate the mechanism of action of various enzyme systems.
Synthesis Methods
FMCMBA can be synthesized from 2-fluoro-5-methoxycarbonylphenol and 3-methylbenzoic acid. The reaction is done in the presence of anhydrous sodium acetate in dichloromethane. The reaction is carried out at room temperature and the FMCMBA is isolated by filtration. The yield of the reaction is typically between 75-80%.
Scientific Research Applications
FMCMBA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. FMCMBA has also been used to study the interactions between proteins and DNA, and to investigate the mechanism of action of various enzyme systems.
properties
IUPAC Name |
4-(2-fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-7-10(15(18)19)3-5-12(9)13-8-11(16(20)21-2)4-6-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBHRQXBBAEZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691454 |
Source
|
Record name | 2'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid | |
CAS RN |
1261908-23-9 |
Source
|
Record name | 2'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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